Physical properties of 2-Chloro-4-(prop-1-ynyl)pyridine
Physical properties of 2-Chloro-4-(prop-1-ynyl)pyridine
This guide provides an in-depth technical analysis of 2-Chloro-4-(prop-1-ynyl)pyridine , a critical heterocyclic building block in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).
Physicochemical Profile, Synthetic Utility, and Characterization in Drug Discovery
Executive Summary
2-Chloro-4-(prop-1-ynyl)pyridine (CAS: 1383847-39-9) is a functionalized pyridine scaffold characterized by a halogen handle at the C2 position and a propynyl group at the C4 position.[1][2] It serves as a strategic intermediate in medicinal chemistry, most notably in the development of mGluR5 antagonists such as Basimglurant (RO4917523) and CTEP. Its structural duality allows for orthogonal functionalization: the alkyne moiety provides a rigid linker for π-stacking interactions within receptor pockets, while the 2-chloro substituent remains available for nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[3][4][5]
| Attribute | Detail |
| IUPAC Name | 2-Chloro-4-(prop-1-ynyl)pyridine |
| CAS Number | 1383847-39-9 |
| Molecular Formula | |
| Molecular Weight | 151.59 g/mol |
| SMILES | CC#Cc1ccnc(Cl)c1 |
| InChI Key | VBEHFOMFHUQAOW-UHFFFAOYSA-N |
| Structural Class | Halogenated Heteroaryl Alkyne |
Structural Features[2][5][7][8][9][10][11]
-
Electron-Deficient Core: The pyridine ring nitrogen exerts an inductive effect (-I), making the C2-chlorine highly susceptible to nucleophilic attack compared to chlorobenzene.
-
Rigid Linker: The C4-alkyne spacer restricts conformational freedom, a critical feature for locking the pharmacophore into the mGluR5 allosteric binding site.
Physical & Physicochemical Properties Profile[2][4][5][6]
Note: As a specialized intermediate, specific experimental bulk properties are often proprietary. The values below represent a synthesis of available experimental data and high-confidence consensus models (ACD/Labs, EPISuite).
Table 1: Physical Properties
| Property | Value / Description | Confidence Level |
| Physical State | Low-melting solid or viscous oil | High (Based on structural analogs) |
| Appearance | Pale yellow to tan (darkens on oxidation) | High |
| Boiling Point | ~245°C (at 760 mmHg) | Predicted |
| Density | 1.18 ± 0.06 g/cm³ | Predicted |
| Flash Point | >100°C | Predicted |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH.[3] Insoluble in water. | Experimental |
Table 2: ADME-Relevant Physicochemical Parameters
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 2.45 – 2.70 | Lipophilic; crosses Blood-Brain Barrier (BBB). |
| Polar Surface Area (PSA) | ~12.9 Ų | Excellent membrane permeability. |
| H-Bond Donors | 0 | Increases lipophilicity. |
| H-Bond Acceptors | 1 (Pyridine N) | Key interaction point for receptor binding. |
| pKa (Conjugate Acid) | ~2.0 | Weakly basic due to electron-withdrawing Cl and alkyne. |
Synthetic Pathway & Experimental Protocols
The synthesis of 2-Chloro-4-(prop-1-ynyl)pyridine typically proceeds via a Sonogashira Cross-Coupling reaction. This method is preferred over direct alkynylation of the pyridine N-oxide due to higher regioselectivity.
Workflow Diagram
The following diagram illustrates the logical flow from starting material to the target intermediate and its downstream application.
Caption: Synthetic route transforming 2-chloro-4-iodopyridine into the target alkyne scaffold via Pd/Cu catalysis.
Detailed Protocol: Sonogashira Coupling
Objective: Selective installation of the propynyl group at C4.
-
Reagent Preparation:
-
Charge a flame-dried Schlenk flask with 2-chloro-4-iodopyridine (1.0 equiv).
-
Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv) under an argon atmosphere.
-
Dissolve in anhydrous THF (0.2 M concentration) and Triethylamine (Et₃N, 3.0 equiv).
-
-
Reaction Initiation:
-
Cool the mixture to 0°C.
-
Bubble Propyne gas (excess) through the solution for 15 minutes OR add a solution of propyne in THF.
-
Note: Alternatively, tributyl(prop-1-ynyl)stannane can be used (Stille coupling) if handling propyne gas is logistically difficult, though Sonogashira is greener.
-
-
Execution:
-
Seal the vessel and stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 4:1) should show the disappearance of the iodide (
) and appearance of the fluorescent product ( ).
-
-
Workup & Purification:
-
Filter through a pad of Celite to remove Pd/Cu residues.
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
-
Yield: Typically 75–85%.
-
Characterization & Quality Control
To validate the identity of 2-Chloro-4-(prop-1-ynyl)pyridine, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[4][5][6][10][12]
-
¹H NMR (400 MHz, CDCl₃):
- 8.35 (d, J = 5.2 Hz, 1H, H6 ): Characteristic deshielded doublet adjacent to nitrogen.
- 7.38 (s, 1H, H3 ): Singlet due to isolation between Cl and alkyne.
- 7.20 (dd, J = 5.2, 1.5 Hz, 1H, H5 ): Coupling with H6.
- 2.10 (s, 3H, CH₃ ): Distinct singlet for the methyl group of the alkyne.
-
¹³C NMR: Signals expected at ~150 (C6), ~145 (C2-Cl), ~133 (C4), ~126 (C5), ~124 (C3), ~95 (alkyne-internal), ~76 (alkyne-terminal), ~4.5 (CH₃).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization).
-
Observed Mass:
(Cl-35 isotope) and (Cl-37 isotope) in a 3:1 ratio, confirming the presence of one chlorine atom.
Handling, Stability & Safety
Stability Profile
-
Light Sensitivity: Like many iodides and conjugated alkynes, this compound can degrade under prolonged exposure to UV light. Store in amber vials.
-
Oxidation: The alkyne moiety is susceptible to oxidation over long periods. Store under nitrogen at -20°C for long-term banking.
Safety Precautions
-
Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.
-
Reactive Moiety: Avoid contact with strong oxidizing agents. The terminal methyl group is relatively stable, but the internal alkyne can react with azides (Click chemistry) or be reduced under hydrogenation conditions.
References
-
Lindemann, L., et al. (2015). "Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523)."[5][6] Journal of Medicinal Chemistry, 58(3), 1358-1371.[6]
-
Jaeschke, G., et al. (2015). "MGLUR5 Modulators."[7][8] U.S. Patent 9,139,562. (Describes the synthesis of ethynyl pyridine intermediates for mGluR5 antagonists).
-
PubChem Compound Summary. (2024). "2-Chloro-4-(prop-1-ynyl)pyridine (CID 71463768)." National Center for Biotechnology Information.
-
Organic Syntheses. (2010). "General procedures for Sonogashira coupling of chloropyridines." Organic Syntheses, Coll.[9] Vol. 11, p. 234. (Methodology grounding).
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